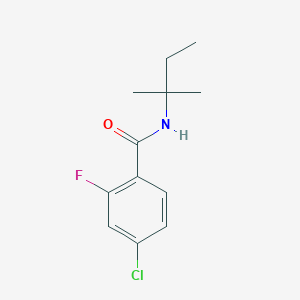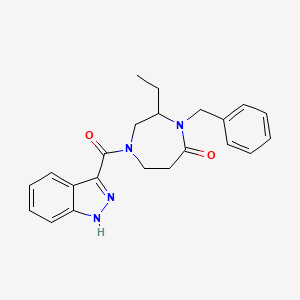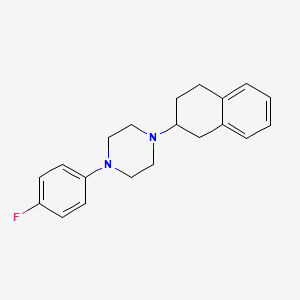
N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide, also known as MPWB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide class of compounds and is known for its ability to bind to certain receptors in the body, leading to a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body. In particular, N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been shown to bind to the sigma-1 receptor, which is found in a variety of tissues including the brain, heart, and lungs. It is believed that the binding of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide to the sigma-1 receptor leads to a range of biochemical and physiological effects, including the modulation of calcium signaling and the regulation of ion channels.
Biochemical and Physiological Effects:
The binding of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide to the sigma-1 receptor has been shown to have a range of biochemical and physiological effects. For example, N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been shown to modulate calcium signaling in cells, which can lead to changes in cellular metabolism and gene expression. Additionally, N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been shown to regulate ion channels, which can impact the function of neurons and other cells in the body. These effects are believed to underlie many of the potential applications of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide in scientific research.
实验室实验的优点和局限性
N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly specific ligand for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been shown to have a high affinity for the sigma-1 receptor, which means that it can be used at relatively low concentrations. However, one limitation of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
未来方向
There are a number of future directions for research on N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are interested in exploring the potential therapeutic applications of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide and its effects on other receptors and signaling pathways in the body.
合成方法
N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide can be synthesized using a variety of methods, including the reaction of N-methyl-N-phenylbenzamide with propargyl alcohol in the presence of a catalyst such as palladium. The resulting compound can then be purified using standard techniques such as column chromatography. The synthesis of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide as a tool for studying the function of certain receptors in the body. For example, N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain regulation, memory formation, and neuroprotection. By studying the effects of N-methyl-N-phenyl-4-(2-propyn-1-yloxy)benzamide on the sigma-1 receptor, researchers can gain a better understanding of the role that this receptor plays in these processes.
属性
IUPAC Name |
N-methyl-N-phenyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h1,4-12H,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMZVFMMRHMBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-4-(prop-2-yn-1-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5301724.png)
![1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)

![(4aS*,8aR*)-6-[(1-methylcyclopropyl)carbonyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301779.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5301783.png)
![(4-methoxybenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5301790.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)
![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)


